Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester
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Overview
Description
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester is a chemical compound with the molecular formula C23H26Cl2O6 and a molecular weight of 469.4 g/mol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester typically involves the esterification of 1,2-propanediol with alpha-(p-chlorophenoxy)isobutyric acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous removal of water to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol bis(alpha-(p-methoxyphenoxy)isobutyrate): Similar structure but with methoxy groups instead of chlorine atoms.
1,2-Propanediol bis(alpha-(p-bromophenoxy)isobutyrate): Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester is unique due to the presence of chlorine atoms, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where chlorine’s properties are advantageous.
Properties
CAS No. |
14496-66-3 |
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Molecular Formula |
C23H26Cl2O6 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3 |
InChI Key |
XBGRDKKBYZSYFW-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Synonyms |
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester |
Origin of Product |
United States |
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